molecular formula C5H6BN3O4 B13822281 (6-Amino-5-nitropyridin-3-yl)boronic acid

(6-Amino-5-nitropyridin-3-yl)boronic acid

Cat. No.: B13822281
M. Wt: 182.93 g/mol
InChI Key: GPMNETPXNZTJOM-UHFFFAOYSA-N
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Description

(6-Amino-5-nitropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C5H6BN3O4. This compound is characterized by the presence of an amino group at the 6th position, a nitro group at the 5th position, and a boronic acid group at the 3rd position on a pyridine ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-5-nitropyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of boronic acid derivatives. These methods often utilize automated systems to control reaction parameters, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-5-nitropyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (6-Amino-5-nitropyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in the design of inhibitors that can selectively bind to enzymes or other proteins. The boronic acid group interacts with hydroxyl groups on the target molecule, forming a stable complex that can inhibit the target’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Amino-5-nitropyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. The presence of both amino and nitro groups allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C5H6BN3O4

Molecular Weight

182.93 g/mol

IUPAC Name

(6-amino-5-nitropyridin-3-yl)boronic acid

InChI

InChI=1S/C5H6BN3O4/c7-5-4(9(12)13)1-3(2-8-5)6(10)11/h1-2,10-11H,(H2,7,8)

InChI Key

GPMNETPXNZTJOM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N)[N+](=O)[O-])(O)O

Origin of Product

United States

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